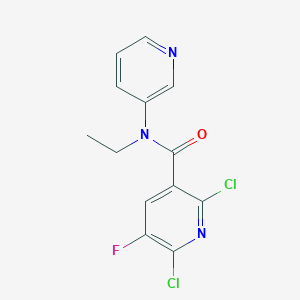

2,6-二氯-N-乙基-5-氟-N-吡啶-3-基吡啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2,6-Dichloro-N-ethyl-5-fluoro-N-pyridin-3-ylpyridine-3-carboxamide is a derivative of pyridine, a heterocyclic aromatic organic compound. While the specific compound is not directly discussed in the provided papers, related compounds and their synthesis, structure, and properties are examined, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related pyridine compounds involves various starting materials and catalysts. For instance, the synthesis of diethyl-2,6-pyridine dicarboxamide, a model ligand for coordination polymers, is achieved by reacting 2,6-dicarboxylic acid dichloride with EtNH2 in the presence of KOH in dry toluene . Another related compound, pyridine 2,6-dichloro-5-fluoro-3-carboxylic acid, is synthesized using ethyl formate, ethyl fluoroacetate, and cyanoacetamide with sodium methoxide as a catalyst, followed by conversion using phosphorus oxychloride and phosphorus pentachloride . These methods suggest that the synthesis of the compound would likely involve halogenation, amidation, and possibly a catalyzed reaction step.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by the presence of a pyridine ring, which can be substituted with various functional groups. The model ligand diethyl-2,6-pyridine dicarboxamide features a pyridine ring with two side chains forming an inner cavity, with the pyridine nitrogen atom as a potential binding site . Similarly, the structure of 6-(2-Fluorophenyl)-N-(p-Tolyl)imidazo[1,2-a]pyridine-2-carboxamide is confirmed by spectroscopic techniques and X-ray diffraction, and its molecular structure is further validated by density functional theory (DFT) . These analyses suggest that the compound would also have a well-defined structure amenable to characterization by similar techniques.

Chemical Reactions Analysis

The chemical reactions involving pyridine derivatives can be complex, involving multiple steps such as ring closure, Suzuki reactions, hydrolysis, and amidation . The reactivity of the pyridine ring and its substituents plays a crucial role in these reactions. For example, the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide involves the reaction of 2-chloro-3-amino-4-methylpyridine with 2-chloropyridine-3-carboxylic acid under optimal conditions . This suggests that the synthesis of the compound would also involve specific reaction conditions to achieve high yield and purity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the crystal structure of polysubstituted pyridines is stabilized by various intermolecular interactions such as C-H...O, C-H...F, and C-H...π interactions . These interactions can affect the compound's solubility, melting point, and other physical properties. The electronic properties, such as molecular electrostatic potential and frontier molecular orbitals, can be investigated using DFT to reveal insights into the compound's reactivity and physicochemical properties .

科学研究应用

合成和抗菌活性

涉及 2,6-二氯-N-乙基-5-氟-N-吡啶-3-基吡啶-3-甲酰胺的一项科学研究领域侧重于其合成和评估作为潜在的抗菌剂。例如,Al-Omar 和 Amr (2010) 从 2,6-吡啶二甲酰二氯化物和 L-丙氨酸或 2-甲基丙氨酸甲酯开始制备了一系列吡啶桥联的 2,6-双甲酰胺席夫碱。对合成的化合物进行杀菌和杀真菌活性筛选,表现出与用作参考抗生素药物链霉素和夫西地酸相当的显着抗菌活性 (Al-Omar & Amr, 2010)。

化学合成和分子对接

Jayarajan 等人 (2019) 关于通过三组分反应合成相关化合物的研究突出了 2,6-二氯-N-乙基-5-氟-N-吡啶-3-基吡啶-3-甲酰胺在生产具有潜在非线性光学 (NLO) 性质的分子和用于分子对接研究中的效用。使用各种技术对这些合成的化合物进行表征,并通过计算对其进行研究,以支持其在材料科学和药物发现中的潜在应用 (Jayarajan et al., 2019)。

合成途径和抗癌剂

另一个重要的应用涉及合成和生物学评估新化合物以获得潜在的抗癌和抗炎活性。例如,Rahmouni 等人 (2016) 合成了一系列 6-芳基-3-甲基-1-苯基-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮,并评估了它们对癌细胞系的细胞毒活性以及 5-脂氧合酶抑制,表明它们具有作为抗癌和抗炎剂的潜力 (Rahmouni et al., 2016)。

软体动物杀灭特性

El-bayouki 和 Basyouni (1988) 从类似于 2,6-二氯-N-乙基-5-氟-N-吡啶-3-基吡啶-3-甲酰胺的化合物开始,探索了具有显着软体动物杀灭特性的噻唑并[5,4-d]嘧啶的合成。这项研究重点介绍了该化合物在控制充当血吸虫病等疾病中间宿主的蜗牛种群中的潜在用途 (El-bayouki & Basyouni, 1988)。

配位化学

Jain 等人 (2004) 对新的吡啶甲酰胺配体及其与铜 (II) 的络合的研究证明了该化合物在配位化学中的相关性。这项研究合成了几种新的配体并分析了它们与铜 (II) 的络合,提供了对催化和材料科学中潜在应用的见解 (Jain et al., 2004)。

安全和危害

属性

IUPAC Name |

2,6-dichloro-N-ethyl-5-fluoro-N-pyridin-3-ylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2FN3O/c1-2-19(8-4-3-5-17-7-8)13(20)9-6-10(16)12(15)18-11(9)14/h3-7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNGHHYZNNMBCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CN=CC=C1)C(=O)C2=CC(=C(N=C2Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2527544.png)

![N-(2,5-dimethoxyphenyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2527546.png)

![(E)-4-(Dimethylamino)-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]but-2-enamide](/img/structure/B2527549.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2527553.png)

![[(2R)-oxolan-2-yl]methylthiourea](/img/structure/B2527556.png)

![4,5-Dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B2527557.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B2527561.png)

![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2527562.png)

![N-[2-[4-[(3,4-Difluorophenyl)methylidene]piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2527566.png)